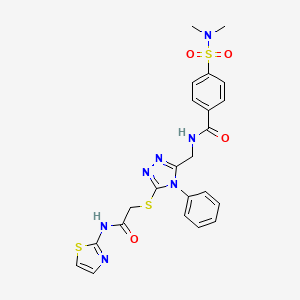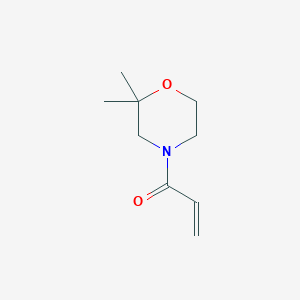
1-(2,2-Dimethylmorpholin-4-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Dimethylmorpholin-4-yl)prop-2-en-1-one is an organic compound with the molecular formula C9H15NO2 It is a derivative of morpholine, a heterocyclic amine, and features a prop-2-en-1-one moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylmorpholin-4-yl)prop-2-en-1-one typically involves the reaction of 2,2-dimethylmorpholine with an appropriate acylating agent under controlled conditions. One common method includes the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(2,2-Dimethylmorpholin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation, followed by nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholine derivatives.
科学研究应用
1-(2,2-Dimethylmorpholin-4-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2,2-Dimethylmorpholin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting biochemical processes within cells. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects fully.
相似化合物的比较
Similar Compounds
1-(Morpholin-4-yl)prop-2-en-1-one: A similar compound with a morpholine ring but without the dimethyl substitution.
1-(2,4-Dichlorophenyl)-3-(4-morpholin-4-yl)prop-2-en-1-one: A compound with additional aromatic substitutions, offering different chemical properties.
Uniqueness
1-(2,2-Dimethylmorpholin-4-yl)prop-2-en-1-one is unique due to the presence of the dimethyl groups on the morpholine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications.
属性
IUPAC Name |
1-(2,2-dimethylmorpholin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-4-8(11)10-5-6-12-9(2,3)7-10/h4H,1,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZASZSLMQDGHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one](/img/structure/B2884316.png)
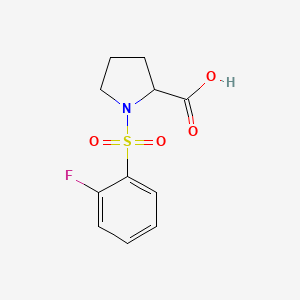
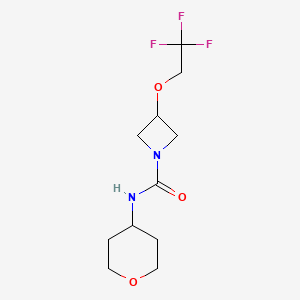
![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/new.no-structure.jpg)
![2-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2884320.png)
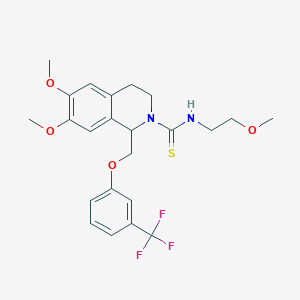
![1-[(3,4-Dichlorophenyl)sulfonyl]proline](/img/structure/B2884327.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2884328.png)
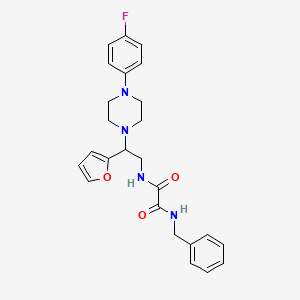
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B2884332.png)
![2-(naphthalen-1-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2884333.png)
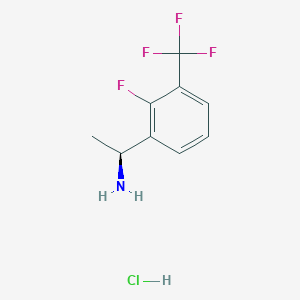
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2884335.png)
